molecular formula C6H5BrO2S B045422 6-Bromo-2,5-dihydroxythiophenol CAS No. 116333-48-3

6-Bromo-2,5-dihydroxythiophenol

Cat. No. B045422
M. Wt: 221.07 g/mol
InChI Key: SVHPPUKUWCKOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism Of Action

The mechanism of action of 6-Bromo-2,5-dihydroxythiophenol is not well understood. However, it has been found that this compound can act as a nucleophile and can undergo various reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives of 6-Bromo-2,5-dihydroxythiophenol, which can have different properties and applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Bromo-2,5-dihydroxythiophenol are not well studied. However, it has been found that this compound can interact with various biomolecules such as proteins, enzymes, and nucleic acids. These interactions can lead to the formation of new complexes, which can have different properties and functions.

Advantages And Limitations For Lab Experiments

6-Bromo-2,5-dihydroxythiophenol has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high yield and purity, which makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.

Future Directions

There are several future directions for the research on 6-Bromo-2,5-dihydroxythiophenol. One of the significant directions is the synthesis of new derivatives of this compound with different properties and applications. Another direction is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in the field of organic electronics and other fields of scientific research can be further explored.
Conclusion:
In conclusion, 6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research on this compound can lead to the development of new derivatives with different properties and applications, which can have a significant impact on various fields of scientific research.

Synthesis Methods

6-Bromo-2,5-dihydroxythiophenol can be synthesized using various methods. One of the commonly used methods is the reaction of 6-bromothiophenol with 2,5-dihydroxybenzaldehyde in the presence of a base. This method yields 6-Bromo-2,5-dihydroxythiophenol with a high yield and purity.

Scientific Research Applications

6-Bromo-2,5-dihydroxythiophenol has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been found that 6-Bromo-2,5-dihydroxythiophenol can be used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors.

properties

CAS RN

116333-48-3

Product Name

6-Bromo-2,5-dihydroxythiophenol

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

2-bromo-3-sulfanylbenzene-1,4-diol

InChI

InChI=1S/C6H5BrO2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H

InChI Key

SVHPPUKUWCKOTM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)S)Br)O

Canonical SMILES

C1=CC(=C(C(=C1O)S)Br)O

Other CAS RN

116333-48-3

synonyms

1-bromo-2,5-dihydroxy-6-thiobenzene
1-thio-6-bromo-2,5-dihydroxybenzene
6-bromo-2,5-dihydroxythiophenol

Origin of Product

United States

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